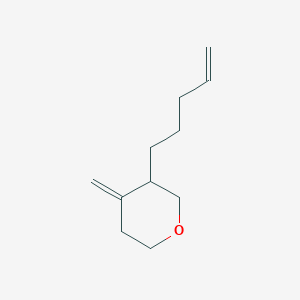
4-IODOISOINDOLINE
Descripción general
Descripción
4-IODOISOINDOLINE is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which makes them regioisomers of the more common indole heterocycle . The presence of an iodine atom at the 4-position of the isoindole ring adds unique chemical properties to this compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODOISOINDOLINE typically involves the iodination of 2,3-dihydro-1H-isoindole. One common method is the reaction of 2,3-dihydro-1H-isoindole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-IODOISOINDOLINE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form isoindole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of fully saturated isoindoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Substitution: Products include various 4-substituted isoindole derivatives.
Oxidation: Products include isoindole-1,3-diones and other oxidized isoindole derivatives.
Reduction: Products include 2,3-dihydro-1H-isoindoline derivatives.
Aplicaciones Científicas De Investigación
4-IODOISOINDOLINE has several applications in scientific research:
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-IODOISOINDOLINE depends on its specific application. In biological systems, isoindole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some isoindole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-isoindole: The parent compound without the iodine substitution.
4-Bromo-2,3-dihydro-1H-isoindole: Similar to 4-IODOISOINDOLINE but with a bromine atom instead of iodine.
4-Chloro-2,3-dihydro-1H-isoindole: Similar to this compound but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique chemical reactivity compared to its bromo and chloro counterparts. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity in substitution reactions and its interactions with biological targets. This makes this compound a valuable compound for exploring new chemical and biological activities.
Propiedades
Fórmula molecular |
C8H8IN |
|---|---|
Peso molecular |
245.06 g/mol |
Nombre IUPAC |
4-iodo-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H8IN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 |
Clave InChI |
QCSBTRUXGWFUNC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)C(=CC=C2)I |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(3-Hydroxy-phenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-carbaldehyde](/img/structure/B8583640.png)



![1-{3-[4-(3,5-Difluorophenoxy)phenoxy]propyl}-1H-pyrazole](/img/structure/B8583658.png)
